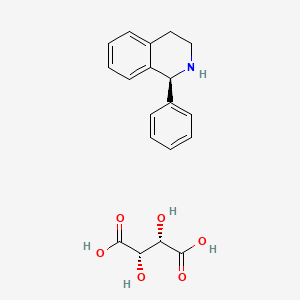

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate

Description

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOPQAHUUEDMC-XQIJAYBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470212 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869884-00-4 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resolution of Diastereoisomeric Salts

The compound is typically prepared by resolving diastereoisomeric salts formed between racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline and D-(-)-tartaric acid. The process involves:

Reaction with D-(-)-Tartaric Acid : Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline is reacted with D-(-)-tartaric acid in a solvent mixture containing methanol and water. Methanol content in the solvent system is at least 50% (v/v).

Crystallization : The reaction mixture is left to crystallize, forming diastereoisomeric salts. Crystallization enhances the enantiomeric purity of the desired S-form salt.

Isolation : The crystalline salt is separated from the reaction mixture using standard procedures such as filtration or decantation.

Release of the Free Base : The S-form compound is released from the salt by treating it with a base or other standard methods.

Hydrogenation Using Optically Active Catalysts

Another method involves hydrogenating 1-phenyl-3,4-dihydroisoquinoline in the presence of an optically active ruthenium catalyst:

Starting Material : Racemic 1-phenyl-3,4-dihydroisoquinoline serves as the substrate.

Catalysis : Hydrogenation is carried out under controlled conditions to favor the formation of the S-enantiomer.

Purity : This method achieves optical purity ranging from 60% to 90% enantiomeric excess (e.e.), depending on reaction parameters.

Crystallization in Ethanol-Water Mixtures

A refined crystallization technique employs ethanol-water as the solvent system:

Formation of Salt : Racemic raw material is combined with D-tartaric acid in ethanol-water mixtures.

Cooling : The solution is cooled to approximately 5°C to precipitate crystals of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline/D-tartrate salt.

Filtration and Washing : Precipitated crystals are isolated by vacuum filtration and washed with ethanol to remove impurities.

Enantiomeric Purity Enhancement

To further enhance optical purity:

Recrystallization : The crystalline diastereoisomeric salt may undergo additional recrystallization steps using methanol-water mixtures.

HPLC Analysis : High-performance liquid chromatography (HPLC) equipped with chiral columns is used to monitor and confirm enantiomeric purity.

Data Table: Key Parameters for Preparation

| Step | Solvent System | Temperature | Purity Achieved | Isolation Method |

|---|---|---|---|---|

| Reaction with D-(-)-tartaric acid | Methanol-water (≥50% methanol) | Room temperature | High e.e., ~85% | Filtration/decantation |

| Hydrogenation | Optically active catalyst | Controlled | 60–90% e.e. | N/A |

| Crystallization | Ethanol-water | ~5°C | ~84% e.e. | Vacuum filtration |

| Recrystallization | Methanol-water | Variable | >90% e.e. | Filtration |

Notes on Optimization

- Solvent Composition : Methanol concentration significantly influences crystallization efficiency and optical purity.

- Temperature Control : Precise cooling during crystallization is critical for achieving high enantiomeric excess.

- Catalyst Selection : Optically active catalysts are essential for hydrogenation-based methods.

- Analytical Techniques : HPLC with chiral columns ensures accurate measurement of enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation Products: Isoquinoline derivatives.

Reduction Products: Various tetrahydroisoquinoline derivatives.

Substitution Products: Phenyl-substituted isoquinolines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Rho-Kinase Inhibition

One of the prominent applications of (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline D-(-)-tartrate is its role as a Rho-kinase inhibitor. Rho-kinase plays a crucial role in various cardiovascular and non-cardiovascular diseases. The compound has been studied for its potential in treating conditions such as hypertension, heart failure, and cancer. The inhibition of Rho-kinase can lead to significant therapeutic effects in these diseases by modulating smooth muscle contraction and cell proliferation .

2. Pain Management

Research indicates that this compound may also be effective in managing neuropathic pain. Its structural similarity to other analgesics suggests it could interact with pain receptors to alleviate symptoms associated with chronic pain conditions .

Catalytic Applications

1. Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis processes, particularly in the formation of chiral amines and diamines. Its ability to act as a chiral catalyst allows for the selective synthesis of enantiomers that are critical in pharmaceutical development. Studies show that using this compound as a catalyst can lead to high yields and enantioselectivities in various reactions .

| Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|

| Asymmetric synthesis of amines | 73–95 | 83–94 |

| Synthesis of biaryl atropisomers | 55–86 | 61–87 |

Biochemical Applications

1. Biocatalysis

In biocatalytic processes, this compound has been investigated for its role in facilitating reactions involving biaryl atropisomers. The compound's ability to enhance reaction rates while maintaining selectivity makes it a valuable tool in biochemical research .

Case Studies

Case Study 1: Rho-Kinase Inhibition

A study explored the effects of this compound on Rho-kinase activity in vitro. Results indicated that the compound effectively reduced phosphorylation levels of myosin light chain phosphatase in cellular models associated with hypertension. This suggests a promising avenue for developing new antihypertensive therapies using this compound .

Case Study 2: Asymmetric Synthesis

In another study focused on asymmetric synthesis using this compound as a chiral catalyst, researchers achieved significant yields in synthesizing chiral amines from racemic mixtures. The results demonstrated not only high yields but also excellent enantioselectivity across multiple trials .

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate involves its interaction with specific molecular targets:

Neurotransmitter Receptors: The compound may bind to and modulate the activity of neurotransmitter receptors, influencing neuronal signaling pathways.

Enzymatic Pathways: It may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Key Properties:

- CAS Number : 869884-00-4 (salt form) / 118864-75-8 (free base)

- Molecular Formula : C₁₅H₁₅N·C₄H₆O₆

- Molecular Weight : 209.29 (free base) + 150.09 (tartaric acid) ≈ 359.38 g/mol

- Physical Properties :

The compound serves as a key intermediate in synthesizing Solifenacin Succinate , a muscarinic receptor antagonist used to treat overactive bladder . Its stereochemistry (S-configuration) is critical for binding affinity and pharmacological activity .

Comparison with Similar Compounds

Tetrahydroisoquinoline derivatives exhibit structural diversity, with variations in substituents, salt forms, and stereochemistry significantly influencing their physicochemical and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Tetrahydroisoquinoline Derivatives

Key Research Findings:

Stereochemical Impact: The (S)-enantiomer of 1-phenyl-1,2,3,4-tetrahydroisoquinoline demonstrates higher enantiomeric purity (>99% ee) when synthesized via chiral resolution with tartaric acid, critical for avoiding off-target effects in Solifenacin . In contrast, racemic mixtures of uncomplexed tetrahydroisoquinolines show reduced pharmacological efficacy .

Salt Form Influence :

- Tartrate salts (e.g., D-(-)-tartrate) improve aqueous solubility (up to 50 mg/mL) compared to free bases (<5 mg/mL), facilitating oral bioavailability .

- Hydrobromide and hydrochloride salts are preferred for parenteral formulations due to rapid dissolution but may exhibit higher hygroscopicity .

Functional Group Effects: Carboxylic acid derivatives (e.g., 3-isoquinolinecarboxylic acid) enhance binding to charged residues in muscarinic receptors but require esterification (e.g., t-butyl ester) to bypass poor membrane permeability .

Synthetic Accessibility :

Biological Activity

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is a chiral isoquinoline derivative. Its synthesis typically involves the resolution of racemic mixtures through crystallization techniques using tartaric acid as a resolving agent . The compound has been studied for its pharmacological potential, particularly in neuropharmacology and as an analgesic agent.

Anticonvulsant Activity

Research has demonstrated that tetrahydroisoquinoline derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain analogs can protect against NMDA-induced seizures in animal models. Specifically, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was noted for its effectiveness in preventing neuronal degeneration associated with seizures . This suggests that this compound may possess similar protective effects.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Isoquinoline derivatives are known to interact with various neurotransmitter systems, including dopamine and glutamate receptors. This interaction may contribute to their ability to mitigate neurodegenerative processes .

Analgesic Properties

Several studies highlight the analgesic effects of tetrahydroisoquinoline derivatives. For example, compounds derived from this scaffold have shown peripheral vasodilatory effects and analgesic activity in preclinical models . The underlying mechanisms may involve modulation of pain pathways and receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Structural modifications can significantly influence the compound's pharmacological profile. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at C-1 | Enhances anticonvulsant activity |

| Hydroxyl group at C-3 | Improves neuroprotective effects |

| Alkyl substitutions | Modulate analgesic properties |

These findings underscore the importance of specific functional groups in enhancing or diminishing biological activity.

Study 1: Anticonvulsant Efficacy

A study conducted by Kubota et al. evaluated various tetrahydroisoquinoline derivatives for anticonvulsant efficacy against induced seizures in mice. The results indicated that certain compounds exhibited significant protection compared to controls, suggesting a promising avenue for developing new anticonvulsants based on this scaffold .

Study 2: Neuroprotection in Animal Models

In another study assessing neuroprotective effects, (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline derivatives were administered to rodents subjected to hypoxic conditions. The treated animals showed reduced neuronal loss and improved behavioral outcomes compared to untreated groups .

Q & A

Q. What synthetic routes are commonly employed to produce (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves asymmetric catalysis or chiral resolution. For example, enantioselective methods using 3,4-dihydroisoquinolinium salts (or their enantiomers) enable stereocontrol during ring closure, as demonstrated in stereoselective conversions to tetrahydroisoquinoline-carboxylic acids . Key parameters include catalyst choice (e.g., chiral ligands), temperature (melting point: 80–82°C ), and solvent polarity. Post-synthesis, chiral HPLC or polarimetry is critical for verifying enantiomeric excess (ee) ≥99% .

Q. Which analytical techniques are essential for characterizing the compound’s structural and thermal properties?

- Structural Confirmation : Use H/C NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to verify the stereochemistry and molecular formula (CHN, MW: 209.29 ).

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition profiles, aligning with the reported melting point (80–82°C) and boiling point (338°C) .

- Chiral Purity : Chiral HPLC with a polysaccharide-based column or circular dichroism (CD) spectroscopy quantifies enantiomeric excess .

Q. How does this compound function as an intermediate in synthesizing Solifenacin Succinate?

The (S)-enantiomer is a key chiral building block in Solifenacin’s synthesis, where its tetrahydroisoquinoline core undergoes functionalization (e.g., alkylation or amidation) to introduce the succinate moiety. Strict control of stereochemistry ensures pharmacological activity, as deviations may yield inactive isomers .

Advanced Research Questions

Q. What catalytic systems enhance cross-dehydrogenative coupling (CDC) reactions involving this compound, and how do they address scalability challenges?

Graphene-supported RuO nanoparticles (G-RuO NPs) enable efficient CDC reactions in water, eliminating toxic solvents. For example, G-RuO NPs catalyze the aza-Henry reaction of tetrahydroisoquinolines with nitroalkanes, achieving >90% yield and recyclability for 5 cycles. Comparative studies show superior performance over homogeneous catalysts (e.g., RuCl) due to enhanced surface area and stability .

Q. How can contradictory NMR data in stereochemical assignments be resolved for derivatives of this compound?

- Multi-Technique Validation : Combine NOESY/ROESY NMR to analyze spatial proximity of protons and X-ray crystallography for absolute configuration.

- Computational Modeling : Density functional theory (DFT) predicts H/C chemical shifts, identifying discrepancies between experimental and calculated data .

- Chiral Derivatization : Use Mosher’s acid to convert amines into diastereomers, simplifying NMR interpretation .

Q. What mechanistic insights explain solvent polarity effects on reaction kinetics in tetrahydroisoquinoline-based transformations?

Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, accelerating reactions. In contrast, water (as in G-RuO NP systems ) promotes hydrogen-bonding interactions, reducing activation energy for CDC reactions. Solvent screening via Design of Experiments (DoE) optimizes dielectric constant and hydrogen-bond donor/acceptor ratios.

Q. How do impurities in the tartrate counterion impact crystallization outcomes?

Trace impurities (e.g., residual solvents or diastereomers) disrupt crystal lattice formation, leading to polymorphic variability. Mitigation strategies include:

- Recrystallization : Use ethanol/water mixtures at controlled cooling rates (1–2°C/min) .

- Counterion Screening : Test alternative chiral acids (e.g., L-malic acid) to improve crystal habit and yield .

Methodological Considerations for Data Analysis

Q. What statistical approaches validate reproducibility in enantioselective synthesis?

- Design of Experiments (DoE) : Identify critical factors (e.g., catalyst loading, temperature) via fractional factorial designs.

- Control Charts : Monitor ee (%) across batches using Shewhart charts, setting action limits at ±3σ .

Q. How can researchers reconcile discrepancies between computational predictions and experimental spectroscopic data?

- Benchmarking : Compare DFT-predicted H NMR shifts with experimental data for known analogs to calibrate functional groups (e.g., B3LYP/6-31G* vs. CAM-B3LYP/cc-pVTZ).

- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations, as rigid structures may misrepresent solvent-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.